![molecular formula C18H16N4O B2440187 N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 306986-75-4](/img/no-structure.png)

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

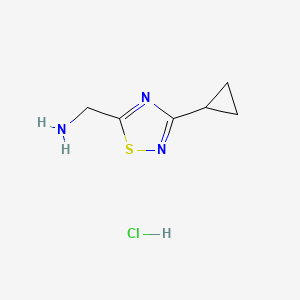

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.353. The purity is usually 95%.

BenchChem offers high-quality N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiproliferative Agents

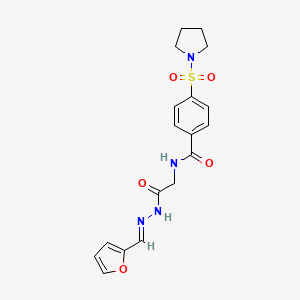

This compound has been used in the synthesis of novel pyrazole derivatives bearing sulfonamide scaffold as antiproliferative agents . These agents have shown promising results against the human cervical cancer cell line (HeLa) using the xCELLigence system . For instance, compound 16 showed the highest activity among the synthesized compounds with 64.10% .

Anti-Cancer Therapeutics

Pyrazole derivatives, including this compound, have been highlighted in the manuscript for the treatment of cancer . They have shown potential in inhibiting the growth of cancer cells, with results mentioned in terms of % growth inhibition, IC50, etc .

Anti-Inflammatory Therapeutics

Pyrazole biomolecules, including this compound, have been used in the drug design and discovery process as anti-inflammatory therapeutics . They have shown potential in inhibiting inflammation, with results mentioned in terms of % inhibition of inflammation .

Aurora-A Kinase Inhibitors

N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which could potentially include this compound, have been assessed for their anticancer potential and binding against Aurora-A kinase . Aurora kinases play critical roles in the regulation of the cell cycle, and inhibitors of these kinases have potential as cancer therapeutics .

Eco-Friendly Synthesis

This compound can be synthesized using resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This innovative protocol offers a simple reaction workup, thus presenting valuable eco-friendly attributes .

Drug Discovery

Pyrazole is an important heterocyclic moiety with a strong pharmacological profile, which may act as an important pharmacophore for the drug discovery process . In the struggle to cultivate suitable anti-inflammatory and anticancer agents, chemists have now focused on pyrazole biomolecules, including this compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide' involves the condensation of naphthalene-1-carbaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide, followed by reduction and acylation.", "Starting Materials": [ "Naphthalene-1-carbaldehyde", "1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of naphthalene-1-carbaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide in methanol and chloroform, catalyzed by sodium hydroxide.", "Step 2: Reduction of the resulting Schiff base with sodium borohydride in methanol.", "Step 3: Acylation of the reduced product with acetic anhydride and pyridine in chloroform.", "Step 4: Purification of the final product by recrystallization from a suitable solvent, such as methanol or chloroform." ] } | |

Numéro CAS |

306986-75-4 |

Nom du produit |

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

Formule moléculaire |

C18H16N4O |

Poids moléculaire |

304.353 |

Nom IUPAC |

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+ |

Clé InChI |

GRKVVHYINHGWHO-YBFXNURJSA-N |

SMILES |

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440120.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)